molecular formula C9H11N3O3 B1511606 2-Amino-N-(4-nitro-benzyl)-acetamide CAS No. 772293-48-8

2-Amino-N-(4-nitro-benzyl)-acetamide

Cat. No.: B1511606
CAS No.: 772293-48-8
M. Wt: 209.2 g/mol
InChI Key: FPKAYPDWPLXRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(4-nitro-benzyl)-acetamide is a chemical compound characterized by its molecular structure, which includes an amino group, a nitro group, and a benzyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-nitro-benzyl)-acetamide typically involves the reaction of 4-nitrobenzylamine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(4-nitro-benzyl)-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amines or amides.

  • Substitution: Generation of various substituted benzyl compounds.

Scientific Research Applications

2-Amino-N-(4-nitro-benzyl)-acetamide has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-N-(4-nitro-benzyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

2-Amino-N-(4-nitro-benzyl)-acetamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Amino-N-(3-nitro-benzyl)-acetamide

  • 2-Amino-N-(2-nitro-benzyl)-acetamide

  • 2-Amino-N-(4-nitro-phenyl)-acetamide

These compounds share structural similarities but may exhibit different properties and applications due to variations in their molecular structures.

Properties

IUPAC Name

2-amino-N-[(4-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c10-5-9(13)11-6-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKAYPDWPLXRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734047
Record name N-[(4-Nitrophenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772293-48-8
Record name N-[(4-Nitrophenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(4-nitro-benzyl)-acetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(4-nitro-benzyl)-acetamide
Reactant of Route 3
Reactant of Route 3
2-Amino-N-(4-nitro-benzyl)-acetamide
Reactant of Route 4
Reactant of Route 4
2-Amino-N-(4-nitro-benzyl)-acetamide
Reactant of Route 5
Reactant of Route 5
2-Amino-N-(4-nitro-benzyl)-acetamide
Reactant of Route 6
Reactant of Route 6
2-Amino-N-(4-nitro-benzyl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.